

Mniopetal C: A Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mniopetal C is a complex natural product belonging to the drimane sesquiterpenoid class of molecules. While detailed experimental data for **Mniopetal C** is not extensively available in public literature, this guide synthesizes the known structural information, including its stereochemistry, and outlines the established experimental protocols for the broader Mniopetal family of compounds. This document is intended to serve as a foundational resource for researchers engaged in the study of drimane sesquiterpenoids and the development of new therapeutic agents. The Mniopetal family, including the closely related Mniopetal E, has demonstrated noteworthy biological activity, such as the inhibition of HIV-1 reverse transcriptase, highlighting the potential of these compounds in drug discovery.

Chemical Structure and Stereochemistry

The chemical structure of **Mniopetal C** is characterized by a highly substituted decalin core, which is typical for drimane sesquiterpenoids. The molecule possesses multiple stereocenters, leading to a complex three-dimensional architecture.

The definitive stereochemistry of **Mniopetal C** has been established as [(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][1]benzofuran-9-yl] 2-hydroxyoctanoate. This assignment is based on spectroscopic analyses and is expected to have been confirmed through total synthesis, a



common practice for unambiguously determining the absolute configuration of complex natural products.

Table 1: Physicochemical Properties of Mniopetal C

Property	Value	Source
Molecular Formula	C23H34O8	PubChem
Molecular Weight	438.5 g/mol	PubChem
IUPAC Name	[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d] [1]benzofuran-9-yl] 2-hydroxyoctanoate	PubChem
Stereocenters	5	Inferred from IUPAC Name

Experimental Protocols for Structural Elucidation

While specific experimental data for **Mniopetal C** is not publicly available, the structural elucidation of related Mniopetals, such as Mniopetal E, provides a well-established methodological framework.[1] The following protocols are representative of the techniques expected to be employed for the characterization of **Mniopetal C**.

Isolation and Purification

A general workflow for the isolation of **Mniopetal C** from a producing organism (e.g., a fungus) would involve the following steps:





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Caption: Generalized workflow for the isolation and structural elucidation of **Mniopetal C**.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon skeleton and relative stereochemistry of a molecule. For a molecule of **Mniopetal C**'s complexity, a suite of NMR experiments would be necessary.

- ¹H NMR: To identify the number and chemical environment of protons.
- 13C NMR: To determine the number of unique carbon atoms and their hybridization.
- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the molecular structure.

Table 2: Representative ¹³C NMR Chemical Shifts for Drimane Sesquiterpenoids

Functional Group	Chemical Shift Range (ppm)
Carbonyl (C=O)	170-220
Alkene (C=C)	100-150
Carbon-Oxygen (C-O)	50-90
Aliphatic (C-C)	10-60

Note: This table provides typical chemical shift ranges for functional groups found in drimane sesquiterpenoids and is for illustrative purposes. Actual values for **Mniopetal C** would need to be determined experimentally.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a compound.



 Protocol: A purified sample of Mniopetal C would be dissolved in a suitable solvent (e.g., methanol) and analyzed by electrospray ionization (ESI) or a similar soft ionization technique coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

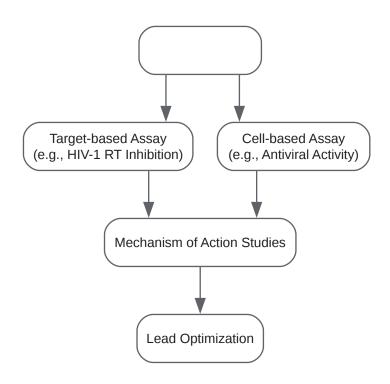
Total Synthesis

The unambiguous determination of the absolute stereochemistry of a complex chiral molecule like **Mniopetal C** is often achieved through total synthesis. The synthesis of a related compound, (-)-Mniopetal E, utilized a stereoselective intramolecular Diels-Alder reaction as a key step to construct the core ring system.[2] A similar strategy would likely be employed for the synthesis of **Mniopetal C**.

Biological Activity and Signaling Pathways

While the specific biological activity and signaling pathways of **Mniopetal C** have not been reported, the related compound Mniopetal E is known to be an inhibitor of HIV-1 reverse transcriptase.[1] This suggests that **Mniopetal C** may also possess antiviral properties. Further research is needed to explore the biological activities and mechanisms of action of **Mniopetal C**.

The following diagram illustrates a generalized experimental workflow to screen for such biological activity.





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Caption: Experimental workflow for evaluating the biological activity of **Mniopetal C**.

Conclusion

Mniopetal C is a structurally complex natural product with a defined absolute stereochemistry. Although detailed experimental data for this specific compound is scarce in the public domain, the well-established methodologies for the Mniopetal family provide a clear roadmap for its isolation, characterization, and biological evaluation. The potential antiviral activity, inferred from related compounds, makes **Mniopetal C** a person of interest for further investigation in the field of drug discovery. This guide serves as a starting point for researchers aiming to unlock the full therapeutic potential of this intriguing molecule.

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